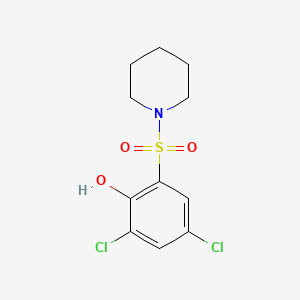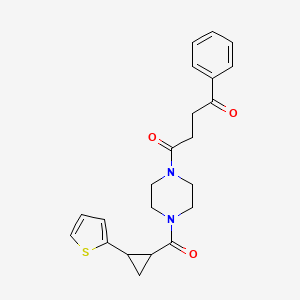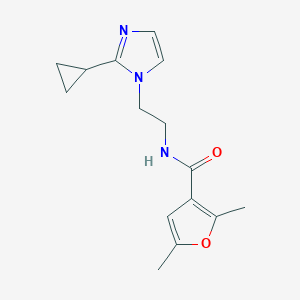
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known as CPI-1189, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimycobacterial Activity
A study by Lv et al. (2017) focused on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, revealing compounds with significant activity against drug-sensitive and resistant MTB strains. This suggests that similar imidazole derivatives, including N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, could be explored for their antimycobacterial properties (Lv et al., 2017).
Antiprotozoal Agents
Research by Ismail et al. (2004) on dicationic imidazo[1,2-a]pyridines as antiprotozoal agents highlighted the synthesis of compounds with strong DNA affinities and significant in vitro and in vivo activity against protozoal infections. This underscores the potential of imidazole derivatives in developing new antiprotozoal therapies (Ismail et al., 2004).
Aldehyde Oxidase Metabolism Reduction
Linton et al. (2011) described efforts to modify the structure of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a common challenge in drug development. This research is relevant for designing imidazole derivatives with improved pharmacokinetic profiles (Linton et al., 2011).
DNA Interaction Studies
Yang et al. (1999) investigated the interactions of a tri-imidazole polyamide minor groove binder with DNA, providing insights into the design of imidazole-containing compounds for targeting specific DNA sequences. This research highlights the utility of imidazole derivatives in gene expression regulation and potential therapeutic applications (Yang et al., 1999).
Corrosion Inhibition
A study by Cruz et al. (2004) on the electrochemical behavior of imidazoline derivatives in acid media demonstrated their efficacy as corrosion inhibitors. This indicates that imidazole derivatives, including the compound , could find applications beyond pharmacology, such as in materials science (Cruz et al., 2004).
properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-9-13(11(2)20-10)15(19)17-6-8-18-7-5-16-14(18)12-3-4-12/h5,7,9,12H,3-4,6,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCPVUYRQNNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)

![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)
![(E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine](/img/structure/B2938990.png)
![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)
![1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2938993.png)
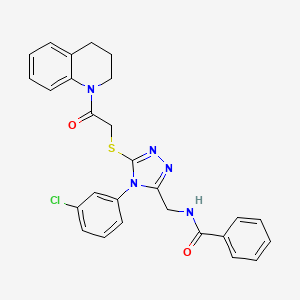
![N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2938996.png)
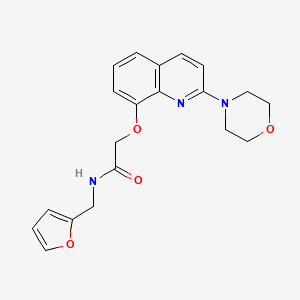
![N-(1-cyanocyclopentyl)-2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetamide](/img/structure/B2938999.png)
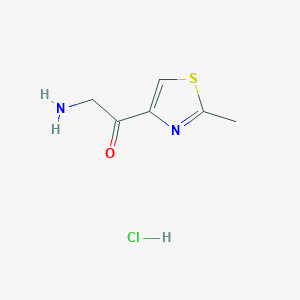
![3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2939002.png)
